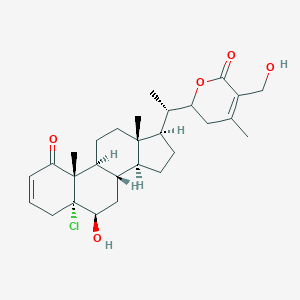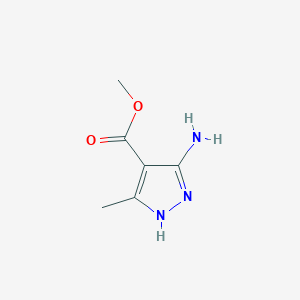
(3-Methyl-1,2-oxazol-4-yl)methanol
Overview
Description
what is '(3-Methyl-1,2-oxazol-4-yl)methanol'? this compound is an organic compound that belongs to the class of oxazoles. It is a colorless liquid with a slightly sweet odor. It is used as a solvent, a reagent in organic synthesis, and an intermediate in the production of pharmaceuticals. the use of 'this compound' this compound is an organic compound used as a reagent in organic synthesis. It is used as a reactant in the synthesis of heterocyclic compounds, such as pyridines, oxazoles, and thiazoles. It can also be used as a catalyst in the synthesis of a variety of organic compounds, such as esters, amides, and amines. Additionally, it can be used as a solvent for the extraction of organic compounds from mixtures. the chemistry of 'this compound' this compound is a type of alcohol known as a secondary alcohol. It is an organic compound composed of a methyl group attached to an oxazole ring, which is a five-membered heterocyclic ring containing two oxygen atoms and three carbon atoms. It contains one hydroxyl group, which makes it an alcohol. The chemistry of this compound involves the oxidation of the hydroxyl group to form an aldehyde, which can then be further oxidized to form a carboxylic acid. The oxidation of the alcohol is usually done using an oxidizing agent such as potassium permanganate. The reaction is reversible, so the carboxylic acid can be reduced back to the alcohol. The compound can also react with other compounds such as amines to form amides. the biochemical/physical effects of 'this compound' this compound is a molecule that is not naturally found in the body and is not known to have any biochemical or physical effects. the benefits of 'this compound' 1. It is a useful intermediate in the synthesis of organic compounds. 2. It can be used as a building block in the synthesis of pharmaceuticals and agrochemicals. 3. It is a good solvent for many organic compounds. 4. It can be used to prepare polymers with interesting properties. 5. It is a valuable starting material for the synthesis of heterocyclic compounds. the related research of 'this compound' 1. Synthesis and Evaluation of this compound as a Potential Antimicrobial Agent. 2. Synthesis and Biological Evaluation of this compound Derivatives. 3. Reactivity of this compound and Its Derivatives. 4. The Role of this compound in the Regulation of Cell Signaling Pathways. 5. Molecular Modeling of this compound and Its Derivatives. 6. Structure-Activity Relationship Studies of this compound and Its Derivatives. 7. The Use of this compound in Drug Discovery. 8. The Potential of this compound as a Chiral Auxiliary. 9. The Use of this compound in the Synthesis of Complex Natural Products. 10. The Use of this compound in Organic Synthesis.
Scientific Research Applications
Crystal Structure Analysis
The study by Ohishi et al. (1995) explores the crystal structure of a closely related compound to (3-Methyl-1,2-oxazol-4-yl)methanol. This research is significant in understanding the molecular conformation and interactions of similar compounds in crystallography.
Chemical Reactions and Synthesis
Hassner and Fischer (1989) investigated the reaction of substituted oxazoles, revealing the formation of non-aromatic addition products in methanol. This study, detailed in Tetrahedron, provides insights into the chemical behavior and potential applications of oxazole derivatives in synthetic chemistry.
Corrosion Inhibition
Rahmani et al. (2018) evaluated oxazole derivatives as corrosion inhibitors on mild steel in hydrochloric acid, as described in the International Journal of Corrosion and Scale Inhibition. This research suggests the potential application of this compound derivatives in material protection.
Synthesis of Bis(azulen-1-yl) Ketones
Sigrist and Hansen (2010) developed a method for synthesizing nonsymmetrically substituted bis(azulen-1-yl) ketones, involving compounds structurally related to this compound. This study in Helvetica Chimica Acta contributes to the field of organic synthesis and compound development.
Anticancer and Antimicrobial Properties
Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines with potential anticancer and antimicrobial activities, as reported in the Journal of Molecular Structure. This research highlights the biomedical relevance of oxazole derivatives.
Safety and Hazards
properties
IUPAC Name |
(3-methyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGIRSAMZDRLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634179 | |
| Record name | (3-Methyl-1,2-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100367-83-7 | |
| Record name | (3-Methyl-1,2-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methyl-1,2-oxazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)





![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)




